3-Amino-4'-fluorobiphenyl-4-carbonitrile
Description
3-Amino-4'-fluorobiphenyl-4-carbonitrile is a biphenyl derivative featuring an amino group (-NH₂) at the 3-position, a fluorine atom at the 4'-position of the second phenyl ring, and a cyano group (-CN) at the 4-position.
Properties
CAS No. |
1197199-76-0 |
|---|---|
Molecular Formula |
C13H9FN2 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-amino-4-(4-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H9FN2/c14-12-5-3-9(4-6-12)10-1-2-11(8-15)13(16)7-10/h1-7H,16H2 |
InChI Key |
NNRIHWSYVLLLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)N)F |
Origin of Product |
United States |
Biological Activity
3-Amino-4'-fluorobiphenyl-4-carbonitrile is a biphenyl derivative that has attracted attention due to its potential biological activities. This compound is characterized by the presence of an amino group and a fluorine atom, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology and other areas of medicine.
Anticancer Properties
Research indicates that 3-Amino-4'-fluorobiphenyl-4-carbonitrile exhibits significant anticancer activity. Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, a recent study reported that derivatives of this compound showed dose-dependent cytotoxic effects against leukemia and lung cancer cells, with IC50 values ranging from 1.65 to 5.51 μM .
The mechanism by which 3-Amino-4'-fluorobiphenyl-4-carbonitrile exerts its anticancer effects appears to involve the induction of apoptosis through the activation of caspase pathways. This suggests that the compound may promote programmed cell death in cancerous cells, thereby reducing tumor viability .
Antiviral Effects
Preliminary investigations suggest that this compound may also possess antiviral properties. Although specific viral targets have not been conclusively identified, there are indications that it could interfere with viral replication processes, making it a candidate for further research in antiviral drug development.
Smooth Muscle Modulation
3-Amino-4'-fluorobiphenyl-4-carbonitrile has been implicated in the modulation of potassium channels, which could have therapeutic implications for conditions associated with smooth muscle contraction, such as asthma and urinary incontinence. Studies have shown that derivatives can effectively relax smooth muscle tissues by modulating these channels .
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antiviral | Interference with viral replication | |
| Smooth Muscle Modulation | Modulation of potassium channels |
Anticancer Activity Case Study
A comprehensive study evaluated the effects of 3-Amino-4'-fluorobiphenyl-4-carbonitrile on various cancer cell lines. The results indicated significant reductions in cell viability at specific concentrations, suggesting a promising avenue for cancer treatment. The mechanism was linked to apoptosis induction via caspase activation pathways .
Smooth Muscle Disorders Case Study
Another study focused on the potential use of this compound in treating smooth muscle disorders. The research demonstrated that derivatives could effectively relax smooth muscle tissues by modulating potassium channels, providing a basis for further therapeutic exploration in conditions like asthma and urinary incontinence.
Pharmacokinetics and ADME Properties
While the pharmacokinetic profile of 3-Amino-4'-fluorobiphenyl-4-carbonitrile is not yet fully characterized, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for determining its bioavailability and therapeutic potential. The LogP value indicates moderate lipophilicity, which may influence its absorption characteristics.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table highlights key structural differences between 3-Amino-4'-fluorobiphenyl-4-carbonitrile and analogous fluorinated aromatic compounds:
Key Observations :
- Substituent Effects : The methoxy group in chromene derivatives improves solubility, while naphthyl groups in pyridine analogs increase hydrophobicity .
- Electronic Profile: Fluorine and cyano groups reduce electron density in all cases, but the amino group in biphenyl and chromene derivatives introduces localized electron donation, affecting reactivity .
Spectroscopic and Physicochemical Properties
Notes:
- The amino group in biphenyl and chromene derivatives causes broad NH₂ signals in NMR, absent in pyrazole analogs .
- Chromene derivatives exhibit higher melting points due to fused-ring rigidity .
Q & A
Q. What are the primary synthetic routes for 3-Amino-4'-fluorobiphenyl-4-carbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated aromatic precursors. For example:
- Step 1 : Bromination of 4-fluorobiphenyl at the para position using Br₂/FeBr₃.
- Step 2 : Cyanation via Rosenmund-von Braun reaction with CuCN in DMF at 150°C .
- Step 3 : Reduction of a nitro intermediate (e.g., using SnCl₂/HCl) to introduce the amino group. Key parameters include temperature control (avoiding decomposition of nitriles >200°C) and catalyst selection (Pd catalysts for coupling reactions). Yields range from 40–70%, depending on solvent purity and reaction time .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- FT-IR : Identifies nitrile (C≡N stretch ~2220 cm⁻¹) and amino (N-H stretches ~3300–3500 cm⁻¹) groups.
- NMR :
- ¹H NMR : Aromatic protons appear as complex multiplets (δ 6.8–7.8 ppm). Fluorine coupling splits signals in ¹³C NMR (e.g., J₃-F ~12 Hz) .
- ¹⁹F NMR : Single peak near δ -110 ppm confirms fluorophenyl substitution.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 227.1 with fragmentation patterns consistent with biphenyl cleavage .
Q. How can researchers optimize purification for this compound?
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 60°C to remove unreacted precursors.
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent resolves nitrile-containing byproducts.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity. Monitor at λ = 254 nm .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?
- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELXL for refinement, focusing on anisotropic displacement parameters for fluorine and nitrile groups.
- ORTEP-3 Visualization : Highlight torsional angles between biphenyl rings (e.g., dihedral angles ~15–25° due to steric hindrance) .
- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify non-planarity in fused aromatic systems .
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence reactivity in cross-coupling reactions?
- DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis sets predict HOMO localization on the amino group (-5.2 eV) and LUMO on the nitrile (-2.8 eV).
- Electrophilicity Index (ω) : ~3.1 eV, indicating moderate susceptibility to nucleophilic attack.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Pd-catalyzed reactions, reducing activation energy by ~15 kcal/mol .
Q. What methodologies assess bioactivity, and how are contradictions in cytotoxicity data resolved?
- In Vitro Assays :
- MTT Assay : Test against HeLa cells (IC₅₀ ~12 µM) with positive controls (e.g., cisplatin).
- ROS Detection : Use DCFH-DA probes to quantify oxidative stress induction.
- Data Contradictions : Address variability via:
- Dose-Response Repetition : Minimum n = 3 replicates.
- Pathway Analysis : siRNA knockdown of suspected targets (e.g., Bcl-2 for apoptosis) .
Q. How can computational tools predict regioselectivity in derivatization reactions?
- Molecular Docking : AutoDock Vina models interactions with enzymes (e.g., CYP450 isoforms) to predict hydroxylation sites.
- Reactivity Descriptors : Fukui indices (f⁺) identify C4 of the fluorophenyl ring as most electrophilic (f⁺ = 0.45) .
- Machine Learning : Train models on PubChem data to forecast reaction outcomes (accuracy >85% with ≥100 training examples) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for SC-XRD Analysis
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.21 Å, b = 10.54 Å, c = 12.03 Å |
| Z | 4 |
| R-Factor | <0.05 |
| Refinement Software | SHELXL-2019 |
Q. Table 2. Common Byproducts and Removal Strategies
| Byproduct | Removal Method |
|---|---|
| Unreacted 4-fluorobiphenyl | Hexane wash (3×) |
| Nitrile Oligomers | Size-exclusion chromatography |
| Pd Catalyst Residues | EDTA Chelation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
